N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide
Description
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide is a heterocyclic compound featuring:
- A pyrazolo[3,4-d]pyrimidine core, a scaffold known for kinase inhibition and anticancer activity .
- A 2,3-dimethylphenyl substituent at the N1 position of the pyrazolopyrimidine, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N7O2/c1-15-7-6-9-20(17(15)3)32-24-19(13-29-32)25(28-14-27-24)33-23(11-16(2)31-33)30-26(34)22-12-18-8-4-5-10-21(18)35-22/h4-14H,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZDJRMJMOKLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=CC=CC=C6O5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Modifications and Substituent Variations
The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, influencing their physicochemical and biological properties:
Functional Group Impact
- Benzofuran vs. Benzamide ( vs. Target): The benzofuran carboxamide in the target compound introduces a rigid, planar structure conducive to stacking with aromatic residues in binding pockets.
- Fluorinated Aromatics ():
Fluorine atoms in analogs like Example 28 () enhance electronegativity and metabolic stability, whereas the target compound’s 2,3-dimethylphenyl group prioritizes hydrophobic interactions . - Amino and Methylthio Modifications (): The methylthio group in Example 41 () may prolong half-life by resisting oxidative metabolism, a feature absent in the target compound .
Research Findings and Implications
While biological data for the target compound are unavailable, insights from analogs suggest:
- Kinase Inhibition Potential: Pyrazolo[3,4-d]pyrimidines in and exhibit kinase inhibitory activity, implying the target may share this mechanism .
- Solubility Challenges: The benzofuran group’s hydrophobicity (target) may reduce aqueous solubility compared to ethoxybenzamide derivatives (), necessitating formulation optimization .
- Metabolic Stability: Lack of electron-withdrawing groups (e.g., fluorine in ) could make the target more susceptible to hepatic metabolism than fluorinated analogs .
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